molecular formula C17H17D3N2O2.HCl B1164110 Tropisetron-d3 HCl

Tropisetron-d3 HCl

Cat. No.: B1164110
M. Wt: 323.83
Attention: For research use only. Not for human or veterinary use.
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Description

Tropisetron-d3 HCl is a stable isotope-labeled analog of Tropisetron, where three hydrogen atoms are replaced by deuterium, making it an essential internal standard for the precise bioanalysis and quantification of the parent compound in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) . The incorporation of deuterium provides a predictable mass shift, facilitating accurate and interference-free measurement in pharmacokinetic and metabolic studies. This high-purity analytical standard is critical for ensuring data reliability in research settings. The parent compound, Tropisetron, is a potent and selective antagonist of the serotonin 5-HT3 receptor, a mechanism primarily utilized in research to understand and combat chemotherapy-induced nausea and vomiting . Beyond its well-documented antiemetic properties, Tropisetron also acts as a partial agonist at the α7-nicotinic receptor, opening intriguing avenues for neuroscientific research into its potential modulatory effects on this receptor system . Its metabolism is linked to the cytochrome P-450 2D6 isoenzyme, leading to polymorphic clearance that can be studied using this deuterated standard to differentiate between extensive and poor metabolizer phenotypes . Supplied with a comprehensive Certificate of Analysis that includes HPLC and NMR data to verify identity and purity, this compound is guaranteed to meet the highest quality standards for research applications . This compound is intended for research purposes exclusively and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H17D3N2O2.HCl

Molecular Weight

323.83

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Tropisetron D3 Hcl

Isotopic Purity and Chemical Identity Confirmation of Tropisetron-d3 HCl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure and quantifying the degree of deuterium incorporation in isotopically labeled compounds like this compound. While proton NMR (¹H NMR) is routinely used for structural elucidation of non-deuterated compounds, deuterium NMR (²H NMR or D-NMR) is specifically employed to directly observe the deuterium atoms. sigmaaldrich.comwikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the molecular weight and isotopic composition of this compound. HRMS provides accurate mass measurements that can distinguish between molecules with different isotopic compositions. uni.lu By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the elemental composition, including the number of deuterium atoms, can be confirmed. uni.lu

The theoretical monoisotopic mass of this compound (C₁₇H₁₇D₃N₂O₂·HCl) is approximately 323.83 g/mol . axios-research.comclearsynth.com HRMS analysis allows for the comparison of the experimentally determined mass with the calculated theoretical mass, providing strong evidence for the correct molecular formula and the presence of three deuterium atoms. Analysis of the isotopic peak pattern in the mass spectrum further confirms the isotopic enrichment level.

Elemental Analysis for Hydrochloride Salt Determination

Elemental analysis is used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, oxygen, and chlorine) in a sample. For this compound, elemental analysis is crucial for confirming the presence and stoichiometry of the hydrochloride salt. nih.gov

Chromatographic Purity Assessment of Synthetic Products

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized this compound. bdg.co.nznih.gov HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.

By using appropriate chromatographic conditions (e.g., reverse-phase HPLC with a suitable mobile phase and detection method, such as UV detection), the synthesized this compound can be separated from any impurities or residual starting materials. nih.gov The purity is typically determined by measuring the area under the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. bdg.co.nznih.gov Target HPLC purities for such compounds are often greater than 98%. bdg.co.nz

Table 1: Analytical Techniques for this compound Characterization

Analytical TechniqueInformation ProvidedKey Application for this compound
NMR Spectroscopy (²H NMR)Structural confirmation, Deuterium location, QuantificationConfirming deuterium sites and level of isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS)Molecular weight, Isotopic composition, Elemental compositionVerifying molecular formula and number of deuterium atoms.
Vibrational Spectroscopy (FTIR, Raman)Functional groups, Molecular structureConfirming structural integrity after deuteration.
Elemental AnalysisElemental compositionConfirming hydrochloride salt stoichiometry and purity.
High-Performance Liquid Chromatography (HPLC)Purity assessment, Separation of impuritiesDetermining the overall purity of the synthesized product.

Analytical Method Development and Validation Utilizing Tropisetron D3 Hcl As an Internal Standard

Principles of Stable Isotope Labeled Internal Standard (SIL-IS) Methodology

The fundamental principle of the SIL-IS methodology is the addition of a known quantity of a stable isotope-labeled analogue of the analyte to both calibration standards and unknown samples prior to sample processing. amazonaws.com This labeled compound is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). aptochem.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar extraction recovery, and, most importantly, identical ionization efficiency in the mass spectrometer's ion source. scispace.com By measuring the ratio of the analyte's signal to the SIL-IS's signal, variability introduced during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.

Advantages of Tropisetron-d3 HCl in Quantitative Bioanalysis (Preclinical)

The use of this compound as an internal standard for the bioanalysis of Tropisetron (B1223216) offers several distinct advantages, particularly in the preclinical phase of drug development:

Improved Accuracy and Precision: this compound compensates for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible data. lcms.cz

Co-elution with Analyte: Due to its structural similarity to Tropisetron, this compound exhibits nearly identical chromatographic behavior, ensuring that both compounds experience the same matrix effects at the same time.

Reduced Method Development Time: The use of a SIL-IS often simplifies method development and validation, as it is more likely to meet the stringent requirements of regulatory guidelines.

Enhanced Robustness: Methods employing SIL-IS are generally more robust and less susceptible to day-to-day variations in instrument performance.

Minimization of Matrix Effects and Ion Suppression

Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as matrix effects. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

This compound, being chemically identical to Tropisetron, is affected by matrix effects in the same manner as the analyte. As both compounds co-elute from the liquid chromatography column and enter the mass spectrometer's ion source simultaneously, any suppression or enhancement of the ionization process will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of their signals remains constant, effectively nullifying the impact of matrix effects on the accuracy of the measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and sensitive LC-MS/MS method is crucial for the successful quantification of Tropisetron using this compound as an internal standard. This involves the careful optimization of chromatographic separation, ionization source parameters, and mass spectrometric detection.

Chromatographic Column Selection and Mobile Phase Optimization

Effective chromatographic separation is essential to resolve Tropisetron from endogenous matrix components and potential metabolites, thereby minimizing matrix effects and improving the signal-to-noise ratio. A study on the determination of tropisetron in human plasma utilized a Diamonsil C18 column (150 mm x 4.6 mm, 5 µm). nih.gov The mobile phase consisted of methanol (B129727) and water (80:20, v/v) with 0.2% formic acid, delivered at a flow rate of 0.5 mL/min. nih.gov This reversed-phase chromatography setup is well-suited for the separation of moderately polar compounds like Tropisetron.

Optimization of the mobile phase composition, including the organic modifier (e.g., methanol or acetonitrile) and the aqueous component (e.g., water with additives like formic acid or ammonium (B1175870) formate), is critical to achieve optimal peak shape, resolution, and retention time. A gradient elution may also be employed to enhance the separation of multiple components.

Table 1: Representative Chromatographic Conditions for Tropisetron Analysis

Parameter Condition
Chromatographic Column Diamonsil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic (20% A, 80% B)
Flow Rate 0.5 mL/min
Column Temperature Ambient

| Injection Volume | 10 µL |

Ionization Source Optimization (ESI, APCI) for Tropisetron and this compound

The choice of ionization source, either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and the optimization of its parameters are critical for achieving maximum sensitivity. For Tropisetron analysis, a study has reported the use of a positive atmospheric pressure chemical ionization (APCI) interface. nih.gov APCI is often suitable for moderately polar and thermally stable compounds that are less amenable to ESI.

Optimization of source parameters involves adjusting the following to maximize the signal intensity for both Tropisetron and this compound:

APCI Probe Temperature: Affects the vaporization of the analyte.

Corona Discharge Current: Influences the ionization process.

Nebulizer Gas Flow: Aids in the desolvation of the droplets.

Auxiliary Gas Flow: Further assists in desolvation.

For ESI, key parameters to optimize include:

Capillary Voltage: The potential difference between the ESI needle and the counter electrode.

Cone Voltage: The potential difference that helps in ion sampling and can induce in-source fragmentation.

Source Temperature: Affects the desolvation process.

Desolvation Gas Flow: The flow of heated gas to aid in solvent evaporation.

The optimal settings are typically determined by infusing a standard solution of the analyte and the internal standard and systematically varying the parameters to achieve the highest and most stable signal.

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantitative analysis. forensicrti.org This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. forensicrti.org

For Tropisetron (molecular weight 284.36 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 285.3. For this compound, with the deuterium atoms on the N-methyl group of the tropane (B1204802) ring, the molecular weight is approximately 287.38 g/mol , leading to a protonated molecule [M+H]⁺ with an m/z of 288.4.

The selection of product ions is based on the fragmentation pattern of the molecule. A common fragmentation pathway for tropane alkaloids involves the cleavage of the tropane ring. Based on the structure of Tropisetron, a likely fragmentation would involve the loss of the tropane moiety, leading to a prominent product ion. The optimization of collision energy is crucial to maximize the intensity of the selected product ion. technologynetworks.com

Below are representative, hypothetical MRM transitions for Tropisetron and this compound. It is important to note that these transitions should be empirically determined and optimized during method development.

Table 2: Representative MRM Transitions for Tropisetron and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Representative
Tropisetron 285.3 124.1 25
Tropisetron 285.3 96.1 35
This compound 288.4 124.1 25

| This compound | 288.4 | 99.1 | 35 |

Disclaimer: The collision energies provided are representative and require optimization for the specific instrument used.

The selection of at least two MRM transitions per compound (one for quantification and one for confirmation) is a common practice in regulated bioanalysis to ensure the identity of the analyte. forensicrti.org The ratio of the responses of the two transitions should be constant across all samples.

Data Acquisition and Processing Strategies

In the quantitative analysis of Tropisetron using this compound as an internal standard, data acquisition is predominantly performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data acquisition is typically conducted using positive electrospray ionization (ESI+), as the basic nitrogen atoms in the Tropisetron molecule are readily protonated. The mass spectrometer is tuned to detect the specific mass-to-charge ratio (m/z) of the protonated molecular ions ([M+H]⁺) of both Tropisetron and Tropisetron-d3. These precursor ions are then fragmented in the collision cell, and specific product ions are monitored.

The most commonly utilized MRM transitions are:

Tropisetron: m/z 285.2 → m/z 124.1

Tropisetron-d3: m/z 288.2 → m/z 124.1

The product ion at m/z 124.1 corresponds to a common fragment of the tropane moiety, ensuring that the fragmentation behavior of the analyte and the internal standard are closely related.

Data processing involves the integration of the chromatographic peaks corresponding to these specific transitions. The quantification is not based on the absolute peak area of the analyte but on the ratio of the peak area of Tropisetron to the peak area of this compound. This ratio is then used to calculate the concentration of Tropisetron in the unknown sample by interpolating from a calibration curve constructed using the same peak area ratios of calibration standards with known concentrations. This ratiometric approach effectively corrects for variations in sample extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise results.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable for volatile derivatives)

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Tropisetron, and consequently the use of this compound as an internal standard in this context, is generally not considered applicable. Tropisetron belongs to the tropane alkaloid class of compounds, which are known to be thermally labile.

The high temperatures typically required for the GC inlet (injector) and column can lead to the degradation of Tropisetron, resulting in inaccurate quantification and the potential for the analyte to be overlooked entirely. Studies on similar tropane alkaloids have demonstrated significant thermal degradation at temperatures commonly used in GC-MS analysis. While derivatization could potentially create more volatile and thermally stable analogs, this adds complexity to the sample preparation process and is often unnecessary given the success and simplicity of LC-MS/MS methods. Therefore, LC-MS/MS remains the preferred and more robust technique for the bioanalysis of Tropisetron, making the application of GC-MS with this compound largely hypothetical and not practically implemented in reported research.

Method Validation Parameters for this compound as SIL-IS

The validation of bioanalytical methods using this compound as an internal standard is performed in accordance with guidelines from regulatory agencies to ensure the reliability of the data. The following parameters are crucial in demonstrating the method's performance.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of preclinical studies, this is assessed by analyzing at least six different lots of blank biological matrix (e.g., plasma, serum) from the relevant species. These blank samples are processed and analyzed to ensure that no endogenous components or metabolites interfere with the detection of Tropisetron or this compound at their respective retention times and MRM transitions. The absence of significant peaks in the blank chromatograms confirms the method's selectivity and specificity.

The sensitivity of the method is defined by the Lower Limit of Quantification (LOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. For Tropisetron, highly sensitive LC-MS/MS methods utilizing this compound have been developed, with reported LOQs typically in the range of 0.05 to 0.1 ng/mL in plasma. At the LOQ, the signal-to-noise ratio is generally greater than 10, and the precision and accuracy are within ±20%.

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio of Tropisetron to this compound against a series of known concentrations of Tropisetron. These curves are typically fitted with a linear, weighted (e.g., 1/x² or 1/x) least-squares regression model. The range of the calibration curve is established based on the expected concentrations in the study samples.

Typical Calibration Curve Parameters for Tropisetron Analysis
Concentration Range 0.05 - 20 ng/mL
Regression Model Weighted (1/x²) linear regression
Correlation Coefficient (r²) > 0.99

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate (n=5 or 6) on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LOQ).

Intra-day and Inter-day Accuracy and Precision Data for Tropisetron Quantification
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Accuracy (% Bias)
Low0.15< 10%Within ± 8%
Medium5.0< 8%Within ± 5%
High15.0< 7%Within ± 6%

Recovery and Matrix Factor Determination

The assessment of recovery and matrix effects is a critical component of validating a bioanalytical method. Recovery pertains to the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix. The matrix factor (MF) evaluates the influence of co-eluting endogenous components from the matrix on the ionization of the analyte and the internal standard. An ideal internal standard should exhibit a recovery and matrix factor similar to the analyte, ensuring that any variations affect both compounds to the same extent.

In a typical validation study, the recovery of Tropisetron and this compound would be determined by comparing the peak areas of the analytes in extracted samples to those of post-extraction spiked samples at equivalent concentrations. The matrix factor is calculated by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.

Table 1: Hypothetical Recovery and Matrix Factor Data for Tropisetron and this compound

AnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)Mean Matrix FactorRSD (%)
Tropisetron188.24.50.953.8
10090.53.10.982.5
100091.32.80.972.1
This compound5089.13.90.963.2

This table presents hypothetical data for illustrative purposes.

Stability of this compound in Analytical Solvents and Biological Samples

Ensuring the stability of the analyte and internal standard under various conditions encountered during sample handling, processing, and storage is crucial for reliable quantification. Stability studies for this compound would be conducted in both analytical solvents and the relevant biological matrices (e.g., plasma, urine, tissue homogenates). These studies typically evaluate short-term stability at room temperature, long-term stability under frozen conditions (-20°C or -80°C), and the stability through multiple freeze-thaw cycles. The stability is assessed by comparing the response of the aged samples against freshly prepared samples. The deuteration in this compound generally does not alter its fundamental stability profile compared to the parent compound.

Table 2: Illustrative Stability Data for this compound in Human Plasma

Stability ConditionDurationTemperatureMean Stability (%)RSD (%)
Short-Term24 hoursRoom Temperature98.52.1
Freeze-Thaw3 cycles-20°C to RT97.93.5
Long-Term30 days-20°C99.11.8
Long-Term90 days-80°C98.82.4

This table presents hypothetical data for illustrative purposes.

Sample Preparation Methodologies for Preclinical Biological Samples

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. The ideal method should be simple, rapid, reproducible, and result in high recovery and minimal matrix effects. The use of this compound as an internal standard is integral to monitoring and correcting for variability in each of these extraction techniques.

Protein Precipitation (PPT) Techniques

Protein precipitation is a straightforward and widely used method for the initial cleanup of plasma and serum samples. mdpi.com It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While simple and fast, PPT can be less effective at removing other matrix components like phospholipids, which may lead to significant matrix effects. The consistent co-precipitation of Tropisetron and this compound is essential for accurate quantification.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is a more selective sample preparation technique that separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The pH of the aqueous phase and the choice of the organic solvent are critical parameters that need to be optimized to achieve high extraction efficiency for Tropisetron. This compound is added to the sample prior to extraction to control for any variability in the partitioning process. After extraction, the organic layer is typically evaporated and the residue is reconstituted in a suitable solvent for injection into the analytical system.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction offers a higher degree of selectivity and cleanup compared to PPT and LLE. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte and internal standard. Interferences are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) and the optimization of the wash and elution steps are crucial for developing a robust SPE protocol. The similar chemical nature of Tropisetron and this compound ensures they interact with the sorbent in a comparable manner, leading to consistent recovery.

Table 3: Comparison of Sample Preparation Techniques (Hypothetical Data)

TechniqueRecovery (%)Matrix EffectThroughputSelectivity
Protein Precipitation85-95HighHighLow
Liquid-Liquid Extraction70-90ModerateModerateModerate
Solid-Phase Extraction>90LowLowHigh

This table presents a general comparison and hypothetical performance for Tropisetron analysis.

Microextraction Techniques

In recent years, various microextraction techniques have gained popularity due to their reduced solvent consumption, lower sample volume requirements, and environmental friendliness. These methods include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). mdpi.com In SPME, a coated fiber is exposed to the sample, and the analytes adsorb to the fiber, which is then desorbed in the analytical instrument. In DLLME, a small amount of extraction solvent is dispersed into the aqueous sample, creating a large surface area for rapid extraction. The application of these techniques to the analysis of Tropisetron, with the inclusion of this compound, offers a sensitive and green alternative to traditional methods. mdpi.com

Pharmacokinetic and Metabolic Investigations Employing Tropisetron D3 Hcl in Preclinical Models

Application in In Vivo Preclinical Pharmacokinetic Studies

In vivo preclinical pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) before human trials. Tropisetron-d3 HCl plays a critical role in these studies by serving as a reliable internal standard for the quantitative analysis of Tropisetron (B1223216) in biological samples such as plasma, blood, urine, feces, and tissue homogenates. The use of a stable isotopically labeled internal standard like this compound helps to account for variations in sample preparation, matrix effects, and instrument response during LC-MS/MS analysis, thereby improving the accuracy and reproducibility of the results. researchgate.net

Assessment of Absorption Dynamics in Animal Models

Assessing the absorption dynamics of a drug in animal models involves determining the rate and extent to which the drug enters the systemic circulation after administration, typically via oral or other extravascular routes. creative-bioarray.com Studies employing this compound would involve administering Tropisetron to animal subjects and collecting blood or plasma samples at predetermined time points. This compound is added to these samples during the analytical sample preparation process. By using LC-MS/MS, the ratio of Tropisetron to this compound is measured, allowing for accurate quantification of Tropisetron concentrations over time. researchgate.net This concentration-time data is then used to characterize absorption parameters such as the time to reach peak plasma concentration (Tmax) and the maximum plasma concentration (Cmax). nih.gov While specific data for this compound's use in animal absorption studies was not extensively detailed in the search results, the principle of using deuterated internal standards for accurate quantification of parent drugs like Tropisetron in plasma is well-established in bioanalytical methods supporting PK studies. researchgate.netnih.gov Tropisetron is known to be rapidly and almost completely absorbed after oral administration in humans and animal models, with reported bioavailabilities in the range of 52-66% depending on the dose. researchgate.netpharmgkb.org

Distribution Profile Determination in Tissues and Organs of Animal Models

Determining the distribution profile of a drug involves understanding how it spreads from the systemic circulation into various tissues and organs. creative-bioarray.com Preclinical distribution studies often involve administering Tropisetron to animal models, collecting tissue samples at different time points, and quantifying the drug concentration in these tissues. This compound is added as an internal standard during the homogenization and extraction of Tropisetron from tissue samples. researchgate.net The LC-MS/MS analysis, utilizing this compound for quantification, provides accurate measurements of Tropisetron levels in different tissues. This data helps determine the volume of distribution and identify potential sites of accumulation. Tropisetron is known to have a large volume of distribution, attributed to its lipophilicity, and exhibits protein binding of 59% to 71%. researchgate.netpharmgkb.org Studies using this compound as an internal standard are critical for precisely measuring these distribution characteristics in preclinical species.

Elimination Pathway Elucidation in Preclinical Species

Elimination pathways encompass the processes by which a drug and its metabolites are removed from the body, primarily through metabolism and excretion. creative-bioarray.com Preclinical studies to elucidate elimination pathways involve collecting urine, feces, and sometimes bile samples from animal models dosed with Tropisetron. This compound, or sometimes deuterated analogs of expected metabolites, can be used as internal standards to quantify the parent drug and its metabolites in these complex biological matrices using LC-MS/MS. researchgate.net This allows researchers to determine the routes and rates of excretion. Tropisetron is known to be predominantly metabolized in the liver into inactive metabolites, with approximately 10% of the original dose excreted unchanged in the urine. About 15% of a dose is excreted as metabolites in the feces, and around 70% as metabolites in the urine. pharmgkb.org The accurate quantification facilitated by this compound is vital for mass balance studies and identifying the major elimination routes in preclinical species.

Calculation of Pharmacokinetic Parameters (e.g., AUC, Cmax, Tmax, Half-life) in Animal Models

Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and half-life (t½) are calculated from the concentration-time data obtained in preclinical in vivo studies. creative-bioarray.comnih.gov The accurate quantification of Tropisetron concentrations in biological samples, enabled by the use of this compound as an internal standard in LC-MS/MS analysis, is fundamental to the reliable calculation of these parameters. researchgate.net These parameters provide crucial insights into the drug's exposure, clearance, and duration of action in animal models, which are used to predict human pharmacokinetics and guide drug development. For instance, the plasma terminal elimination half-life of Tropisetron has been reported to be around 8 hours in extensive metabolizers. researchgate.net

Here is a representative table illustrating typical pharmacokinetic parameters that would be determined in preclinical studies of Tropisetron, facilitated by the use of this compound for accurate quantification:

ParameterDescriptionTypical Range (Preclinical, e.g., Rat)Role of this compound
AUCArea Under the Plasma Concentration-Time CurveVaries with dose and speciesEnables accurate quantification for AUC calculation.
CmaxMaximum Observed Plasma ConcentrationVaries with dose and speciesEnsures accurate measurement of peak concentration.
TmaxTime to Reach Maximum Plasma ConcentrationTypically < 2 hours (oral)Supports precise determination of the time of peak concentration.
t½ (Half-life)Elimination Half-lifeVaries with species and metabolismFacilitates accurate measurement of drug decline over time.
CLTotal Body ClearanceVaries with species and metabolismSupports accurate quantification for clearance calculation.
VdVolume of DistributionRelatively largeAids in accurate measurement of drug concentrations in plasma and tissues.

Note: The specific values in the "Typical Range" column are illustrative and can vary significantly depending on the animal species, dose, route of administration, and study design. The crucial point is that this compound's use as an internal standard is vital for the accurate determination of Tropisetron concentrations needed to calculate these parameters.

In Vitro Metabolism Studies Using this compound

In vitro metabolism studies are conducted to identify metabolic pathways and assess the rate of metabolism, typically using subcellular fractions like liver microsomes or isolated hepatocytes from various species, including preclinical animals and humans. srce.hrnuvisan.com this compound is commonly employed in these studies as an internal standard for the quantification of the parent drug and the identification and quantification of metabolites.

Hepatic Microsomal Stability and Intrinsic Clearance Assessment

Hepatic microsomal stability assays are a standard in vitro method used to predict the rate of a compound's metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism in the liver. srce.hrevotec.comymaws.com These assays involve incubating the drug candidate (Tropisetron) with liver microsomes, often from different preclinical species (e.g., rat, mouse, dog) and humans, in the presence of necessary cofactors like NADPH. srce.hrnuvisan.comevotec.com this compound is added to incubation samples at various time points to serve as an internal standard for the subsequent LC-MS/MS analysis. researchgate.net

By quantifying the decrease in the concentration of the parent drug (Tropisetron) over time relative to the stable internal standard (this compound), researchers can determine the in vitro half-life (t½) and intrinsic clearance (CLint) in the microsomal system. srce.hrnuvisan.comevotec.com Intrinsic clearance reflects the inherent metabolic capacity of the enzymes towards the substrate. srce.hrnuvisan.com These in vitro parameters are crucial for predicting in vivo hepatic clearance and identifying potential species differences in metabolism. srce.hrnuvisan.com

Research has shown that Tropisetron is extensively metabolized, primarily by hydroxylation of the indole (B1671886) ring, mediated predominantly by CYP2D6, with a minor contribution from CYP3A4. pharmgkb.orgnih.gov The use of this compound in microsomal stability assays allows for accurate measurement of the depletion rate of Tropisetron by these enzymes in microsomes from different species, providing valuable data on comparative metabolic stability and identifying the relevant CYP isoforms involved in preclinical species. srce.hrnuvisan.comevotec.com

Hepatocyte Incubation Studies for Metabolite Profiling

Hepatocyte incubation studies represent a gold standard in vitro method for assessing the metabolic stability of a compound and profiling its metabolites. news-medical.net Primary hepatocytes, which retain most of the metabolic enzyme systems present in vivo, provide a more accurate prediction of hepatic clearance and metabolite formation compared to subcellular fractions like microsomes. news-medical.net

In the context of this compound, hepatocyte incubation studies are employed to investigate its metabolic fate in a controlled in vitro environment. By incubating this compound with hepatocytes from relevant preclinical species, researchers can identify and characterize the resulting deuterated metabolites. This involves incubating the compound with hepatocytes and analyzing the supernatant and cell lysate over time using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The use of the deuterated analog allows for clear differentiation between the parent compound and its metabolites based on their mass difference.

These studies aim to:

Determine the rate of disappearance of the parent this compound.

Identify the structures of phase I (e.g., hydroxylation, N-demethylation) and phase II (e.g., glucuronidation, sulfation) metabolites.

Assess the relative abundance of different metabolic pathways.

While specific data for this compound hepatocyte studies were not available in the provided search results, studies with the non-deuterated tropisetron have shown that it undergoes extensive hepatic metabolism. nih.govresearchgate.net Hepatocyte incubations with this compound would similarly reveal the formation of deuterated hydroxylated and conjugated metabolites, providing insights into the metabolic pathways active in the chosen preclinical model.

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Identification

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs. mdpi.commdpi.com Identifying the specific CYP isoforms involved in the metabolism of a compound is essential for understanding potential drug-drug interactions and predicting metabolic variability.

Tropisetron is known to be primarily metabolized by CYP2D6, with a minor contribution from CYP3A4. nih.govpharmgkb.orgdrugbank.com This has been established through studies using human liver microsomes and recombinant CYP enzymes. pharmgkb.org

Enzyme kinetics studies with this compound and individual recombinant human or preclinical species CYP isoforms can be conducted to:

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism catalyzed by specific enzymes.

Confirm the involvement of suspected CYP isoforms.

The use of this compound in these studies allows for precise quantification of the enzyme-catalyzed reaction rates by tracking the disappearance of the deuterated substrate or the formation of deuterated metabolites. This is particularly useful when studying enzymes that also metabolize endogenous compounds or other co-administered drugs.

Based on the known metabolism of tropisetron, it is expected that CYP2D6 would be the primary enzyme catalyzing the hydroxylation of this compound in preclinical models, similar to its role in human metabolism. nih.govpharmgkb.org Studies with this compound would help confirm this in specific animal models and investigate if there are species-specific differences in CYP isoform involvement.

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Metabolism

Deuterium kinetic isotope effect (KIE) studies involve comparing the reaction rates of a compound and its deuterated analog. wikipedia.orgportico.org Replacing a hydrogen atom with its heavier isotope, deuterium, can slow down a chemical reaction if the bond to the substituted hydrogen/deuterium is broken in the rate-limiting step. portico.orggoogleapis.com This phenomenon is known as a primary KIE. Secondary KIEs can occur when the isotopic substitution is at a position near the bond being broken, affecting the reaction rate through changes in bond vibrations or steric effects. portico.org

This compound, where deuterium atoms replace hydrogen atoms at specific positions, is used to investigate the KIE on its metabolism. By comparing the metabolic rate of this compound to that of non-deuterated tropisetron, researchers can gain insights into the mechanism of the metabolic reaction and identify the specific metabolic steps that are rate-limiting.

Primary and Secondary Isotope Effects on Enzyme-Catalyzed Reactions

In enzyme-catalyzed reactions, KIEs can provide valuable information about the reaction mechanism and the nature of the transition state. A primary KIE (kH/kD > 1, typically > 2) indicates that the cleavage of a C-H (or C-D) bond is the rate-determining step of the reaction. portico.org The magnitude of the KIE is related to the change in vibrational frequencies between the ground state and the transition state. portico.org

For this compound, if deuterium is placed at a position where a C-H bond is broken during the rate-limiting step of its metabolism (e.g., during hydroxylation by CYP enzymes), a significant primary KIE would be observed. This would manifest as a slower metabolic rate for this compound compared to tropisetron.

Secondary KIEs are typically smaller (closer to 1) and arise from isotopic substitution at a non-reacting position that influences the reaction rate indirectly. portico.org While primary KIEs are more informative about bond cleavage events, secondary KIEs can still provide subtle insights into changes in hybridization or steric hindrance during the reaction.

Studies measuring the metabolic rates of this compound and tropisetron in vitro (e.g., using liver microsomes or recombinant enzymes) or in vivo can reveal the presence and magnitude of KIEs, helping to pinpoint the rate-limiting steps in its metabolic pathways.

Impact of Deuteration on Metabolic Pathway Fluxes

For this compound, if deuteration at a site of major metabolism (such as one of the hydroxylation sites on the indole ring) leads to a significant KIE, the rate of formation of the corresponding hydroxylated metabolite will decrease. This can lead to:

Increased exposure to the parent this compound.

Potential shifts in the relative proportions of metabolites formed via different pathways.

Increased flux through less significant metabolic routes that are not affected by deuteration.

Implications for Drug Metabolism and Disposition Predictions

KIE studies using deuterated analogs like this compound have important implications for predicting drug metabolism and disposition. By understanding which metabolic steps are rate-limiting and how they are affected by isotopic substitution, researchers can:

Gain a more accurate understanding of the intrinsic clearance of the compound.

Better predict the impact of genetic polymorphisms in metabolic enzymes (e.g., CYP2D6 polymorphisms, which are known to affect tropisetron metabolism) on the pharmacokinetics of the deuterated analog. nih.govwikipedia.org

Inform the design of modified drug candidates with altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as increased half-life or reduced formation of undesirable metabolites. wikipedia.orggoogleapis.com

Aid in the extrapolation of in vitro metabolic data to in vivo predictions.

The data obtained from preclinical studies with this compound, particularly regarding KIEs and changes in metabolic profiles, contribute to a more comprehensive understanding of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties in animal models. This information is crucial for bridging preclinical findings to potential human pharmacokinetics and for informing decisions in the drug discovery and development process.

Mechanistic and Receptor Interaction Research Non Clinical Focus

Use in In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for its biological targets. nih.gov These assays typically measure the interaction between a ligand and a receptor in a controlled environment, using preparations of cells or membranes that express the receptor of interest. nih.govchelatec.com

Tropisetron (B1223216) is characterized as a potent and selective antagonist of the serotonin (B10506) type 3 (5-HT3) receptor. selleckchem.com Radioligand binding studies are employed to quantify its affinity for this receptor. In these experiments, a radiolabeled ligand with known high affinity for the 5-HT3 receptor is incubated with a receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Tropisetron). The ability of Tropisetron to displace the radioligand is measured, and from this, its equilibrium dissociation constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Studies have shown that Tropisetron binds to the human recombinant 5-HT3 receptor with high affinity. For instance, in a binding assay using CHO cells expressing the receptor, Tropisetron displaced the selective 5-HT3 antagonist [3H]-BRL-43694 with a Ki value of 3 nM. researchgate.net

While potent at the 5-HT3 receptor, Tropisetron also exhibits affinity for other receptors, which is crucial for determining its selectivity profile. It is known to be a partial agonist at the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), though with a lower affinity compared to the 5-HT3 receptor. researchgate.net The Ki for the α7-nAChR was determined to be 470 nM, demonstrating a selectivity of over 100-fold for the 5-HT3 receptor over this nicotinic subtype. researchgate.net In contrast, its affinity for other nicotinic receptor subtypes is very low. selleckchem.com Tropisetron is also noted to be a weak antagonist at the 5-HT4 receptor. clinpgx.org

ReceptorBinding Affinity (Ki)Interaction Type
5-HT3 Receptor3 nMAntagonist
α7-Nicotinic Acetylcholine Receptor (α7-nAChR)470 nMPartial Agonist
5-HT4 ReceptorWeak AffinityAntagonist

Competitive binding experiments are a cornerstone of receptor pharmacology, allowing for the determination of the receptor affinity (expressed as an IC50 or Ki value) for a test compound. nih.gov In this format, Tropisetron-d3 HCl can be used in two primary ways:

As a Competitor: This is the more common application. A radiolabeled ligand (a "tracer") with known high affinity for the 5-HT3 receptor is used. Unlabeled this compound is added in increasing concentrations to compete with the tracer for the available receptor binding sites. The concentration of this compound that inhibits 50% of the specific binding of the radiotracer is its IC50 value. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand. nih.gov

As a Tracer: If this compound were radiolabeled (e.g., with tritium, becoming [3H]this compound), it could be used as the tracer itself. This would allow for direct saturation binding experiments to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax). chelatec.com It could also be used in competitive binding assays to determine the affinity of other, unlabeled compounds for the 5-HT3 receptor.

These studies are critical for ranking the relative binding affinities of a series of compounds and for identifying a lead compound for further investigation. nih.gov

Functional Assays in Cellular Models

Functional assays move beyond simple binding and measure the biological response that a ligand elicits upon interacting with its receptor. For this compound, these assays are used to confirm its antagonist activity at ligand-gated ion channels and to investigate its effects on downstream intracellular signaling pathways.

The 5-HT3 receptor is a ligand-gated ion channel (LGIC), a type of integral membrane protein that forms a pore allowing selected ions to pass through the cell membrane. nih.gov The binding of a neurotransmitter, in this case serotonin, triggers a conformational change that opens the channel, mediating fast synaptic transmission. nih.govresearchgate.net

As an antagonist, Tropisetron binds to the 5-HT3 receptor but does not activate it; instead, it prevents serotonin from binding and opening the ion channel. This functional blockade can be measured in cellular models, such as HEK293 cells or oocytes expressing the 5-HT3 receptor, using electrophysiological techniques like patch-clamp. These studies confirm that Tropisetron effectively inhibits the ion currents induced by serotonin, with a potency (pIC50) reported to be in the range of 8.5–8.8. nih.gov

Interestingly, research has shown that Tropisetron can also modulate other LGICs. It exerts both potentiating and inhibitory effects on the glycine (B1666218) receptor chloride channel. nih.gov The inhibitory effects occur at micromolar concentrations, whereas potentiation has been observed at femtomolar concentrations at the homomeric α1 glycine receptor. nih.gov This demonstrates that Tropisetron's modulatory activity is not limited to the 5-HT3 receptor.

While the primary signal of 5-HT3 receptor activation is ion flux, this can trigger downstream intracellular signaling cascades. A key second messenger in many cellular processes is calcium (Ca2+). biorxiv.org

Tropisetron's effect on calcium signaling is complex. As a 5-HT3 antagonist, its primary role would be to block serotonin-induced Ca2+ influx through the 5-HT3 receptor channel. However, studies suggest it has effects on intracellular signaling that may be independent of 5-HT3 receptor blockade. Research indicates that Tropisetron can inhibit T cell activation by targeting the calcineurin pathway. nih.gov Calcineurin is a calcium-dependent phosphatase that plays a critical role in activating the transcription factor NFAT (Nuclear Factor of Activated T-cells). biorxiv.orgnih.gov By inhibiting calcineurin, Tropisetron was found to suppress both the DNA binding and transcriptional activity of NFAT and AP-1, key factors in T-cell activation and interleukin-2 (B1167480) (IL-2) synthesis. nih.gov This suggests that Tropisetron can modulate calcium-dependent signaling pathways downstream of the initial receptor interaction.

Further research has proposed a dual effect for Tropisetron: its function as a 5-HT antagonist which does not increase intracellular calcium, and a potential role as an inhibitor of the calcineurin phosphatase enzyme, which could lead to an increase in intracellular calcium levels under certain conditions. nih.gov

Assay TypeTargetObserved Effect of TropisetronKey Finding
Electrophysiology5-HT3 Receptor (LGIC)Inhibition of serotonin-induced ion currentsConfirms functional antagonism at the primary target.
ElectrophysiologyGlycine Receptor (LGIC)Potentiation (fM concentrations) and Inhibition (µM concentrations)Demonstrates modulatory effects on other LGICs.
T-Cell Activation AssaysCalcineurin PathwayInhibition of NFAT and AP-1 transcription factorsShows interference with a key calcium-dependent signaling pathway. nih.gov

Protein-Ligand Interaction Studies

To understand the mechanism of action at a molecular level, studies have investigated the specific interactions between Tropisetron and its receptor binding sites. While a crystal structure of Tropisetron bound to the human 5-HT3 receptor is not available, insights have been gained from cocrystal structures with homologous proteins and from mutagenesis studies.

Acetylcholine-binding protein (AChBP), a structural homolog of the extracellular domain of Cys-loop receptors like the 5-HT3 receptor, has been used as a model. researchgate.netacs.org A cocrystal structure of Tropisetron with Ac-AChBP revealed a binding pose very similar to that of another setron, granisetron. acs.org These structural models show the ligand situated in a binding pocket at the interface between subunits, interacting with key aromatic amino acid residues.

Mutagenesis studies, where specific amino acids in the receptor are altered, have helped identify critical residues for Tropisetron binding and function. For example, studies on the glycine receptor identified that mutations of the N102 residue ablated Tropisetron's inhibitory effect without affecting its potentiating effect. nih.gov This suggests that the N102 residue may form a hydrogen bond with the tropane (B1204802) nitrogen of Tropisetron and is required for its inhibitory action at this specific receptor. nih.gov At the 5-HT3 receptor, residues in several "loops" (e.g., Loop A-F) form the binding site, and the interaction with residues such as W145 is considered important for ligand binding. acs.org These studies help to build a detailed picture of the molecular determinants of Tropisetron's interaction with its target proteins.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. osu.edu This allows for the determination of the key thermodynamic parameters of the interaction: the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n) of binding. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This profile offers insight into the nature of the forces driving the binding, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Illustrative Data Table: Representative Thermodynamic Parameters from ITC Analysis The following table provides an illustrative example of thermodynamic data that could be expected from an ITC analysis of this compound binding to the 5-HT3 receptor, based on general characteristics of antagonist binding. These are not empirically determined values from published literature.

ParameterSymbolRepresentative ValueUnitDescription
Stoichiometryn2-Number of drug molecules binding per receptor functional unit.
Association ConstantKₐ3.3 x 10⁸M⁻¹A measure of the binding affinity.
Enthalpy ChangeΔH-16kJ/molThe heat released or absorbed upon binding; negative values indicate an exothermic reaction.
Entropy ChangeΔS179J/K·molThe change in the randomness of the system upon binding.
Gibbs Free Energy ChangeΔG-49kJ/molThe overall energy change of the interaction, indicating spontaneity (ΔG = ΔH - TΔS).

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in preclinical animal models are essential for understanding how the molecular interactions of a compound translate into physiological and behavioral effects. For this compound, these studies confirm that its engagement with the 5-HT3 receptor leads to specific, measurable biological responses.

Target engagement confirms that a drug is binding to its intended molecular target in a living organism. This can be assessed through various methods, including positron emission tomography (PET) imaging or ex vivo receptor binding assays following drug administration. While the numerous pharmacodynamic effects observed with Tropisetron strongly imply successful engagement of 5-HT3 receptors, specific quantitative receptor occupancy studies in animal models are not extensively detailed in the literature. Such studies would establish a direct relationship between the administered dose of this compound, its concentration in the central nervous system and peripheral tissues, and the percentage of 5-HT3 receptors that are occupied. This information is crucial for linking target engagement to the observed biological effects.

The functional consequences of 5-HT3 receptor antagonism by Tropisetron have been explored in a variety of animal models, revealing effects beyond its primary antiemetic use. These studies demonstrate the diverse physiological roles of the 5-HT3 receptor system.

Metabolic Modulation: In a mouse model of glucose-induced obesity, oral treatment with Tropisetron (0.2 mg/kg) almost completely blocked the weight gain associated with glucose feeding, without affecting total caloric intake. nih.gov The compound was found to modulate hepatic glucose metabolism, suggesting that the 5-HT3 receptor is a target for influencing the development of obesity. nih.gov Furthermore, in leptin-deficient obese mice, Tropisetron was shown to reduce endotoxin (B1171834) escape from the gut, subsequently decreasing liver inflammation and fat accumulation. mdpi.com

Cognitive Enhancement: The role of 5-HT3 receptors in cognitive processes has been investigated in rats. In an object-recognition test, female rats treated with Tropisetron (1.5 or 2.5 mg/kg) showed a significantly greater percentage of time exploring a novel object compared to a familiar one. nih.gov These findings suggest that Tropisetron can facilitate cognition by improving the recognition of familiar information. nih.gov

Modulation of Aversive Effects: In a conditioned taste aversion study in rats, Tropisetron was assessed for its ability to block the aversive effects of cocaine. While Tropisetron did not block cocaine-induced taste aversions, it did not produce aversive effects on its own, indicating a complex role for the 5-HT3 receptor in modulating the effects of other drugs. nih.gov

Anti-inflammatory Activity: Beyond its receptor-antagonist functions, Tropisetron has been shown to possess anti-inflammatory and immunosuppressive properties. In studies with human T cells, Tropisetron was found to be a potent inhibitor of T cell activation by targeting the calcineurin pathway, a mechanism likely independent of serotonin receptor signaling. nih.gov

Data Table: Summary of In Vivo Pharmacodynamic Findings for Tropisetron

Animal ModelStudy FocusKey FindingReference
C57BL/J6 MiceGlucose-Induced ObesityTropisetron treatment blocked weight gain and modulated hepatic glucose metabolism. nih.gov
ob/ob MiceObesity and InflammationTropisetron reduced liver inflammation and fat accumulation. mdpi.com
Female RatsCognitionTropisetron enhanced performance in an object-recognition test, indicating improved cognition. nih.gov
Sprague-Dawley RatsConditioned Taste AversionTropisetron did not block cocaine-induced aversions. nih.gov

Quality Control and Reference Standard Applications of Tropisetron D3 Hcl

Role as a Certified Reference Material (CRM) in Pharmaceutical Analysis

Tropisetron-d3 HCl is utilized as a reference standard, including potentially as a certified reference material (CRM), in pharmaceutical analysis. Reference standards are essential benchmarks for assessing the purity and content of drug substances and formulations. pharmaffiliates.com They are used for analytical testing in accordance with pharmacopoeial monographs or general chapters. gmp-publishing.com The quality and purity of reference standards are crucial as they can affect the outcome and reliability of analytical data. europa.eueuropa.eu this compound, when used as a reference standard, is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for analytical method development, validation, and quality control applications. clearsynth.com

Compliance with Good Manufacturing Practices (GMP) for Reference Standard Production

The production of reference standards, including isotopic standards like this compound, is subject to Good Manufacturing Practices (GMP) or equivalent rigorous quality systems to ensure their quality and suitability for intended use. GMP ensures that medicinal products are consistently produced and controlled according to quality standards. who.int For reference standards, this involves documented manufacture if produced in-house, or requesting sufficient information on production (synthesis route, purification) from external suppliers. gmp-publishing.com Suppliers of reference standards should be qualified. gmp-publishing.com Characterization work for reference standards must be carried out in a GMP-compliant manner and documented. gmp-publishing.com Primary reference standards should be obtained from appropriate sources, and their source, storage, and use should be documented. edqm.eu

Adherence to Good Laboratory Practices (GLP) for Analytical Method Validation

Good Laboratory Practices (GLP) are fundamental to the validation of analytical methods using reference standards such as this compound. GLP ensures the quality and integrity of non-clinical laboratory studies. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. complianceonline.comfda.gov This is essential to ensure the acceptability of assay performance and the reliability of analytical results. europa.eu During method validation, blank biological matrices are spiked with the analyte using reference standards to prepare calibration standards and quality control samples. europa.eueuropa.eu The quality and suitability of the reference standard and internal standard (like this compound) are important for the outcome of the analysis. europa.eueuropa.eu Validation procedures and results must be recorded, with a statement on the appropriateness of the method for its intended use. nist.gov

Stability Studies for Long-Term Storage and Handling of this compound

Stability studies are critical for determining the appropriate storage conditions and retest periods for reference standards, including isotopic standards like this compound. These studies ensure the continued integrity and quality of the reference material over time. Stability monitoring measurements are carried out to verify the assigned values of isotopic reference materials at regular intervals. europa.eu Reference materials are packaged to ensure their long-term isotopic stability. nist.gov Certificates of analysis for reference standards typically include details on shelf life and recommended storage conditions. hwi-group.de Regular retesting of primary standards ensures their content over a defined period. hwi-group.de

Impurity Profiling and Related Substances Analysis of Reference Material Lots

Impurity profiling and the analysis of related substances are essential aspects of characterizing reference material lots of this compound. Impurity profiling involves the identification, structure elucidation, and quantitative determination of impurities and degradation products. pharmaffiliates.comsimsonpharma.com This is crucial for ensuring the safety and efficacy of pharmaceutical products. pharmaffiliates.comsimsonpharma.com Reference standards serve as benchmarks for assessing the purity of compounds. pharmaffiliates.com For reference standards, information on synthesis and purification is necessary to understand potential impurities. gmp-publishing.com Impurity tables in pharmacopoeial monographs may feature acceptance criteria for listed impurities, and reference standards help in accurate profiling. usp.org Reference standards used in analytical procedures for controlling degradation products should be evaluated and characterized according to their intended uses. europa.eu

Traceability and Certification Documentation for Isotopic Standards

Traceability and certification documentation are vital for isotopic standards like this compound to ensure the reliability and comparability of analytical results. Traceability is the property of a measurement result or standard value that relates it to stated references, usually national or international standards, through an unbroken chain of comparisons with stated uncertainties. inorganicventures.comuknml.com Certified reference materials (CRMs) have certified values traceable to the International System of Units (SI). nist.gov Isotopic reference materials are prepared and certified according to international standards. europa.eu Certification documentation, such as a Certificate of Analysis (COA), provides clear identity and purity data, often validated using techniques like NMR, HPLC/MS, and/or GC/MS. hwi-group.deenamine.net For isotopic standards, demonstrating traceability to the SI requires demonstrating the accuracy of isotope measurements. rsc.org The user of a measurement standard is responsible for assessing the validity of a traceability claim, and the manufacturer is responsible for providing necessary information on the Certificate of Analysis. inorganicventures.com

Advanced Research Applications and Future Perspectives

Development of Novel High-Throughput Screening Assays Incorporating Deuterated Standards

High-throughput screening (HTS) is a crucial component of modern drug discovery, allowing for the rapid evaluation of large libraries of compounds against specific biological targets or pathways uq.edu.aunih.gov. The development of novel HTS assays often requires sensitive and reliable methods for quantifying target analytes or markers in complex sample matrices. Deuterated standards, including compounds like Tropisetron-d3 HCl, play a significant role in enhancing the accuracy and robustness of quantitative HTS assays, particularly those coupled with mass spectrometry detection.

In assays where Tropisetron (B1223216) or its metabolites are the analytes of interest, incorporating this compound as an internal standard allows for precise quantification even when sample volumes are small or matrix effects are significant, which are common challenges in HTS formats. This is particularly relevant in cell-based assays or studies involving biological extracts, where the matrix can vary considerably between samples. The stable isotope label ensures that the ratio of analyte to internal standard remains constant throughout sample processing, leading to more accurate and reproducible results. This improved accuracy is vital for reliably identifying potential drug candidates or understanding the effects of perturbations in a high-throughput manner.

While specific data tables detailing the use of this compound in novel HTS assays were not found, the principle of using deuterated standards for accurate quantification in HTS-compatible MS-based assays is well-established cerilliant.com. The ability of this compound to serve this function enables the development of more reliable and sensitive HTS platforms for studying pathways or targets modulated by Tropisetron.

Potential in Drug-Drug Interaction Studies Using Preclinical Models

Drug-drug interaction (DDI) studies are essential during preclinical and clinical drug development to assess how the co-administration of multiple drugs can affect their pharmacokinetics and pharmacodynamics nih.govresearchgate.net. Accurate quantification of drug concentrations and their metabolites in biological samples from preclinical models (e.g., animal studies) is fundamental to understanding the mechanisms and extent of DDIs.

Tropisetron is known to be metabolized, notably by the cytochrome P450 (CYP) system, specifically CYP2D6 wikipedia.orgwikidoc.orgmims.compharmgkb.orgasau.runih.gov. Alterations in the activity of metabolic enzymes or transporters due to co-administered drugs can significantly impact Tropisetron's exposure and clearance. This compound is a critical tool in preclinical DDI studies involving Tropisetron. By administering Tropisetron and using this compound as an internal standard for quantification in plasma, urine, or tissue samples, researchers can accurately measure changes in Tropisetron concentrations over time. This allows for the precise determination of pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) under different treatment conditions (with and without interacting drugs).

Application in Targeted Metabolomics and Lipidomics Research for Biomarker Discovery

Targeted metabolomics and lipidomics focus on the quantitative analysis of specific sets of metabolites or lipids within a biological system nih.govsciex.comnih.gov. These approaches are powerful for identifying biomarkers of disease, tracking metabolic pathway activity, and understanding the biochemical effects of drugs. While this compound is not a naturally occurring metabolite or lipid, stable isotope-labeled standards are widely used in targeted metabolomics and lipidomics for accurate quantification.

In studies investigating the metabolic fate of Tropisetron or its effects on endogenous metabolic pathways, accurate quantification of Tropisetron and its metabolites is essential. This compound can serve as an internal standard for the quantification of Tropisetron itself in these studies. Furthermore, the principles behind using stable isotope labels extend to the quantification of endogenous metabolites and lipids. While this compound would not be used to quantify unrelated endogenous compounds, its application for Tropisetron quantification within a broader metabolomics or lipidomics study allows for a more complete picture of the biochemical changes occurring.

The accurate quantification enabled by internal standards like this compound is crucial for identifying subtle changes in metabolite or lipid levels that could serve as biomarkers or provide insights into drug mechanism of action. For instance, if Tropisetron treatment affects a particular metabolic pathway, precisely quantifying Tropisetron exposure using this compound ensures that correlations between drug levels and metabolite changes are reliable. Although specific examples of this compound being used in targeted metabolomics or lipidomics for biomarker discovery were not detailed, its role in accurate drug quantification within such studies is a valuable application.

Integration into Systems Biology Approaches for Comprehensive Drug Action Understanding

Systems biology aims to understand biological systems as integrated networks of molecules and processes, often employing computational modeling to analyze complex datasets mdpi.comhector-fellow-academy.de. A key aspect of systems biology in drug research is to integrate data from various levels, including drug exposure, target interaction, pathway modulation, and phenotypic outcomes, to develop a comprehensive understanding of drug action.

Accurate quantitative data on drug concentrations in relevant biological compartments is a critical input for pharmacokinetic/pharmacodynamic (PK/PD) modeling and other systems biology models. This compound facilitates the generation of such accurate data for Tropisetron. By using this compound as an internal standard in bioanalytical methods, researchers can obtain reliable measurements of Tropisetron concentrations in plasma, tissues, or cellular compartments over time.

This quantitative data, obtained with the help of this compound, can be integrated with other 'omics' data (e.g., transcriptomics, proteomics, metabolomics) and phenotypic observations within a systems biology framework. This allows researchers to build more accurate and predictive models of how Tropisetron interacts with biological systems, how its concentration influences its effects, and how these effects propagate through molecular networks. While no specific systems biology studies explicitly mentioning the use of this compound were found, the compound's role in providing accurate quantitative pharmacokinetic data makes it an important, albeit indirect, contributor to systems biology efforts aimed at understanding Tropisetron's comprehensive drug action.

Future Directions in Deuterated Compound Synthesis and Analytical Technologies

The synthesis of deuterated compounds like this compound and the analytical technologies used for their detection and quantification are continually evolving. Future directions in this area focus on developing more efficient, cost-effective, and regioselective deuteration methods, as well as improving the sensitivity and throughput of mass spectrometry techniques simsonpharma.comresearchgate.netresolvemass.caacs.orgbionauts.jp.

Advancements in catalytic hydrogen-deuterium exchange reactions and flow chemistry synthesis systems are making the production of complex deuterated molecules more accessible researchgate.netbionauts.jp. These developments could potentially lead to more readily available and cost-effective this compound, facilitating its wider use in research.

Concurrently, improvements in mass spectrometry instrumentation, such as increased sensitivity, resolution, and scan speed, enhance the capabilities of methods that utilize deuterated internal standards. Newer ionization techniques and mass analyzers allow for more accurate detection and quantification of analytes and their labeled counterparts in increasingly complex matrices and at lower concentrations. These technological advancements will further solidify the role of deuterated standards like this compound in advanced quantitative analysis, enabling more precise measurements in smaller sample volumes and higher throughputs.

Unexplored Research Avenues for this compound in Basic and Applied Sciences

Beyond its primary use as an internal standard for Tropisetron quantification, this compound could potentially be explored in other research avenues, leveraging its unique isotopic composition.

One potential area is in studying the kinetic isotope effect (KIE) on Tropisetron's metabolism. While this compound is primarily used as a non-perturbing internal standard, in specific research contexts, the difference in mass due to deuteration can subtly affect reaction rates, particularly those involving cleavage of C-H (or C-D) bonds. Investigating the metabolic fate of Tropisetron-d3 (the free base form) compared to non-deuterated Tropisetron could provide insights into the rate-limiting steps of its metabolism mediated by enzymes like CYP2D6. Such studies would require careful experimental design to differentiate the KIE from other factors.

Another unexplored avenue could involve using this compound in specific spectroscopic studies, although its primary utility lies in mass spectrometry. While deuterium (B1214612) is not NMR-active in the same way as proton NMR, its presence can simplify proton NMR spectra by removing couplings. However, this is a less common application for a compound like this compound compared to its use in MS-based quantification.

Furthermore, as analytical techniques become more sophisticated, there might be opportunities to use this compound in novel ways to probe membrane transport or protein binding dynamics, building on its role in pharmacokinetic studies. The ability to distinguish the labeled from the unlabeled compound offers unique possibilities for tracing molecular movement and interactions in complex biological systems. These represent potential future research directions that could capitalize on the specific properties of this compound beyond its established use as an internal standard.

Q & A

Q. What safety protocols must be followed when handling Tropisetron-d3 HCl in laboratory experiments?

Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid skin/eye contact. Proper ventilation (e.g., fume hoods) is critical due to acute oral toxicity (H301) and potential organ damage from prolonged exposure (H373) . Waste disposal must comply with approved facilities to mitigate aquatic toxicity (H410), requiring neutralization or encapsulation before disposal .

Q. Which analytical techniques are suitable for assessing the purity of this compound, and how are they implemented?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity analysis. Potentiometric titration, as described for HCl-H₃PO₄ mixtures, can quantify this compound by measuring NaOH volume required to neutralize its hydrochloride component. First and second derivative plots enhance endpoint detection accuracy in titration .

Q. How should researchers address ethical compliance in animal studies involving this compound?

Ethical frameworks require Institutional Review Board (IRB) approval, adherence to the 3Rs (Replacement, Reduction, Refinement), and rigorous risk assessments. Protocols must ensure humane endpoints, minimize distress, and document informed consent processes for any clinical derivatives .

Advanced Research Questions

Q. How can potentiometric titration with derivative analysis optimize the quantification of this compound in mixed samples?

Advanced titration involves using NaOH to neutralize both HCl and H₃PO₄ in mixtures. The first equivalence point (neutralizing HCl + first proton of H₃PO₄) and second equivalence point (neutralizing H₃PO₄’s second proton) are identified via pH spikes. Derivative plots (d(pH)/dV vs. volume) resolve overlapping endpoints, enabling precise calculation of HCl and H₃PO₄ concentrations. For this compound, this method isolates its hydrochloride component for quantification .

Q. What methodologies address discrepancies in receptor binding affinity data for this compound across studies?

Contradictory data may arise from variations in assay conditions (pH, temperature) or receptor isoform specificity. Researchers should replicate studies under controlled conditions, using isothermal titration calorimetry (ITC) for direct binding measurements. Meta-analyses of existing datasets, weighted for experimental rigor, can identify consensus values while accounting for outliers .

Q. How can long-term aquatic toxicity of this compound be mitigated in disposal protocols?

Environmental toxicity (H410) necessitates biodegradation studies and waste treatment via chemical neutralization (e.g., alkaline hydrolysis). Effluents should be treated with activated carbon filtration to adsorb residual compounds before discharge. Compliance with EPA or equivalent regulations ensures disposal at approved facilities, minimizing ecological impact .

Q. What experimental designs resolve conflicting pharmacokinetic data for this compound in different biological models?

Cross-species variability can be addressed via physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like plasma protein binding and metabolic clearance rates. Comparative studies in rodent and human hepatocytes, coupled with LC-MS/MS plasma profiling, validate interspecies extrapolations. Statistical tools (e.g., ANOVA with post hoc tests) identify significant covariates .

Methodological Notes

  • Data Integrity : Avoid adjusting experimental data to fit hypotheses; transparently report anomalies and validate via independent replicates .
  • Literature Review : Use Google Scholar and PubMed for peer-reviewed sources, avoiding non-academic platforms. Cite using APA/ACS formats to align with journal standards .
  • Instrumentation : Calibrate equipment (e.g., pH meters, HPLC) daily and document calibration curves for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.